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Deferoxamine-d7 Mesylate

Cat. No.: B1160846
M. Wt: 662.8
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Description

Significance of Stable Isotope Labeled Analogs in Biomedical Research

Stable isotope labeling is a technique that involves the replacement of one or more atoms of a molecule with their non-radioactive (stable) isotope. researchgate.net Common stable isotopes used in biomedical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a compound that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference allows researchers to track the labeled molecule through biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comadesisinc.com

The use of stable isotope-labeled analogs, such as deuterated compounds, offers several advantages in biomedical research:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical techniques. adesisinc.com This precision is crucial for elucidating complex molecular structures and reaction mechanisms. adesisinc.com

Tracing Metabolic Pathways: By introducing stable isotope-labeled compounds into cells or organisms, researchers can trace their metabolic fate, identify metabolites, and understand the rates and mechanisms of breakdown. aquigenbio.comsilantes.com This is vital for understanding disease progression and the effects of drugs. silantes.commetsol.com

Pharmacokinetic Studies: Stable isotope labeling is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. metsol.commusechem.com It allows for more precise measurements of a drug's half-life, bioavailability, and tissue accumulation. aquigenbio.com

Safety in Human Studies: Since stable isotopes are non-radioactive, they are safe for use in human subjects, including in clinical trials and metabolic studies. researchgate.netmetsol.com

Overview of Deferoxamine's Research Utility in Molecular and Cellular Biology

Deferoxamine (B1203445) (also known as desferrioxamine) is a natural siderophore produced by the bacterium Streptomyces pilosus. nih.gov Its primary and most well-known function is as a high-affinity iron chelator, meaning it binds strongly to iron(III) ions. nih.govmdpi.com This property is the basis for its extensive use in both clinical settings for treating iron overload and in molecular and cellular biology research. nih.govresearchgate.net

In the research laboratory, deferoxamine is utilized for a variety of purposes:

Iron Chelation Studies: It is a fundamental tool for investigating the roles of iron in various cellular processes. By sequestering iron, researchers can study the effects of iron deprivation on cell growth, proliferation, and function. researchgate.net

Induction of Hypoxia-like States: Deferoxamine can mimic a hypoxic (low oxygen) environment in cells. bio-techne.com It achieves this by inhibiting prolyl hydroxylases, enzymes that require iron as a cofactor to degrade Hypoxia-Inducible Factor-1α (HIF-1α). By chelating iron, deferoxamine stabilizes HIF-1α, leading to the expression of genes typically activated under hypoxic conditions, such as those involved in angiogenesis (the formation of new blood vessels). medchemexpress.commdpi.com

Inhibition of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. As an iron chelator, deferoxamine can inhibit ferroptosis, making it a valuable tool for studying this cell death pathway. nih.govbio-techne.com

Neuroprotection Research: Deferoxamine has shown neuroprotective effects in various animal models of neurological damage, including stroke and traumatic brain injury, by chelating excess iron that contributes to oxidative stress. bio-techne.comresearchgate.net

Rationale for Deuteration of Deferoxamine for Specific Research Applications

The deuteration of deferoxamine to create Deferoxamine-d7 Mesylate provides specific advantages for certain research applications, primarily in quantitative analysis using mass spectrometry.

The key rationale for using a deuterated analog like this compound is its application as an internal standard . researchgate.netnih.gov In quantitative mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample before analysis. The internal standard should be chemically and physically similar to the analyte (the substance being measured) but have a different mass.

Here’s why this compound is ideal for this purpose:

Similar Chemical Behavior: Because deuterium is a stable isotope of hydrogen, this compound behaves almost identically to the non-deuterated deferoxamine during sample preparation (e.g., extraction) and chromatographic separation. researchgate.netnih.gov

Distinct Mass: The seven deuterium atoms give this compound a mass that is seven units higher than the natural deferoxamine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Accurate Quantification: By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can accurately quantify the amount of deferoxamine and its iron-bound form, ferrioxamine, in complex biological samples like brain tissue and blood serum. researchgate.netnih.gov This corrects for any loss of analyte that might occur during sample processing or variations in instrument response.

A prime example of its application is in pharmacokinetic studies. Researchers have used this compound as an internal standard to develop and validate a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify deferoxamine levels in rat brain tissue and serum following intranasal administration. researchgate.netnih.gov This allowed for a thorough understanding of the drug's dynamics and distribution in the brain. nih.gov

Interactive Data Table: Research Applications of Deferoxamine and its Deuterated Analog

CompoundKey Research ApplicationMechanism/PrincipleRelevant Analytical Technique
DeferoxamineIron Chelation StudiesBinds to free iron, preventing its participation in cellular reactions. researchgate.netdrugbank.comVarious cellular and biochemical assays
DeferoxamineInduction of Hypoxia-like StateInhibits iron-dependent enzymes, stabilizing HIF-1α. bio-techne.commedchemexpress.comWestern blot, qPCR for hypoxic gene expression
DeferoxamineInhibition of FerroptosisSequesters iron, preventing iron-dependent lipid peroxidation. nih.govbio-techne.comCell viability assays, lipid peroxidation assays
This compoundInternal Standard for Quantitative AnalysisChemically similar to deferoxamine but with a distinct mass for accurate measurement. researchgate.netnih.govHPLC-MS/MS

Properties

Molecular Formula

C₂₅H₄₁D₇N₆O₈.CH₃SO₃

Molecular Weight

662.8

Synonyms

N1-(5-Aminopentyl)-N1-hydroxy-N4-[5-[[4-[[5-(acetylhydroxyamino)pentyl]amino]-1,4-dioxobutyl]hydroxyamino]pentyl]butanediamide-d7 Methanesulfonate;  N-[5-[3-[(5-Aminopentyl)hydroxycarbamoyl]propionamido]pentyl]-3-[[5-(N-hydroxyacetamido)pentyl]carbamo

Origin of Product

United States

Advanced Analytical Research Applications of Deferoxamine D7 Mesylate

Stable Isotope Internal Standard Methodology in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted and preferred method in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. scispace.comnih.gov A SIL-IS, like Deferoxamine-d7 mesylate, is chemically identical to the analyte of interest (deferoxamine) but has a different mass due to the incorporation of heavy isotopes, in this case, deuterium (B1214612). nih.gov This near-identical chemical nature ensures that the internal standard and the analyte exhibit similar behavior during sample preparation, chromatography, and ionization, thereby compensating for variability in these processes. scispace.comwaters.com

The key advantage of using a SIL-IS is its ability to correct for various potential errors, including those arising from sample dilution, evaporation, degradation, recovery, and instrumental variations like injection volume. scispace.com In the context of mass spectrometry, which is not inherently quantitative, the internal standard is crucial for correcting fluctuations in ionization efficiency. scispace.comnih.gov

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC/ESI-MS²) for Deferoxamine (B1203445) and Metabolites

A significant application of this compound is in the development of sensitive and specific methods for quantifying deferoxamine and its metabolites in biological matrices. One such method is High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC/ESI-MS²). researchgate.net

A study focused on quantifying the total levels of deferoxamine (DFO) and its major metabolites, ferrioxamine (iron-bound DFO) and aluminoxamine (B1219046) (aluminum-bound DFO), in rat brain tissue utilized a custom-synthesized Deferoxamine-d7 as an internal standard. researchgate.net This method allowed for the successful measurement of DFO concentrations in various brain regions, demonstrating the utility of the SIL-IS in complex pharmacokinetic studies. researchgate.net The use of HPLC separates the compounds of interest from the biological matrix before they enter the mass spectrometer, where they are ionized by ESI and fragmented for highly selective and sensitive detection. researchgate.net

It is important to note that the analysis of deferoxamine can be challenging due to its potential to chelate with metals within the chromatographic system, which can lead to peak distortion and retention time variability. waters.com While some methods address this by adding chelating agents like EDTA to the mobile phase, this approach is often incompatible with mass spectrometry. waters.com The use of advanced UPLC systems with novel surface technologies can mitigate these metal interactions, improving the reliability of deferoxamine analysis by LC-MS. waters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Biomarker and Compound Quantification

LC-MS/MS has become a reference technique in bioanalysis due to its high sensitivity and selectivity. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is integral to achieving accurate quantification in LC-MS/MS assays for deferoxamine. scispace.comresearchgate.net This is because the internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for reliable correction of signal fluctuations. nih.govwaters.com

In the quantification of biomarkers and other compounds, LC-MS/MS methods, particularly those employing multiple reaction monitoring (MRM), offer superior specificity compared to other bioanalytical techniques. nih.govmdpi.com The selection of specific precursor-to-product ion transitions for both the analyte and the SIL-IS ensures that only the compounds of interest are being measured.

A developed LC-MS/MS method for deferasirox, another iron chelator, demonstrated linearity over a range of 0.5 to 40 µg/mL with good precision and accuracy. nih.gov While this study did not use this compound, it highlights the capabilities of LC-MS/MS in quantifying chelating agents. The principles are directly applicable to methods using this compound for deferoxamine quantification.

Mitigation of Matrix Effects in Complex Biological Sample Analysis

A significant challenge in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, tissue homogenate) suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comnih.govnih.gov Matrix effects can significantly impact the accuracy, precision, and sensitivity of an assay. eijppr.com

The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate matrix effects. researchgate.netchromatographyonline.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. nih.govwaters.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect can be effectively normalized.

However, it is important to be aware that even deuterated standards can sometimes exhibit slight chromatographic separation from the analyte, which could lead to differential matrix effects. nih.govwaters.com Therefore, careful method development and validation are crucial to ensure that the analyte and internal standard co-elute as closely as possible. nih.gov Strategies to reduce matrix effects also include optimizing sample clean-up procedures, such as solid-phase extraction, and chromatographic conditions to separate the analyte from interfering matrix components. chromatographyonline.comeijppr.comnih.gov

Method Development and Validation for this compound in Preclinical and In Vitro Research Bioassays

The development and validation of a bioanalytical method using this compound as an internal standard must follow stringent guidelines to ensure its reliability. researchgate.netlupinepublishers.com This process involves demonstrating the method's accuracy, precision, selectivity, sensitivity, and stability. lupinepublishers.com

A study that developed an HPLC/ESI-MS² method to quantify deferoxamine in rat brain tissue using Deferoxamine-d7 as an internal standard serves as a practical example of method development. researchgate.net The validation of such a method would typically involve assessing linearity by creating calibration curves, and determining intra- and inter-day precision and accuracy using quality control samples at multiple concentration levels.

The table below outlines typical parameters evaluated during the validation of a bioanalytical method using a stable isotope-labeled internal standard.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Mean value should be within ±15% of the nominal value (±20% for LLOQ).
Precision The degree of scatter between a series of measurements. Expressed as coefficient of variation (CV).CV should not exceed 15% (20% for LLOQ).
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; accuracy and precision criteria met.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.Should be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentration.

This table presents a generalized summary of validation parameters and acceptance criteria based on common bioanalytical method validation guidelines.

Mechanistic and Preclinical Research Investigations Utilizing Deferoxamine D7 Mesylate

Elucidating Molecular Interaction Dynamics Through Isotope Tracing Studies

The primary utility of Deferoxamine-d7 Mesylate in research lies in its application as an internal standard for highly sensitive analytical methods. The presence of seven deuterium (B1214612) atoms creates a distinct mass shift, enabling its differentiation from the non-deuterated deferoxamine (B1203445) in mass spectrometry-based assays. This is crucial for pharmacokinetic and pharmacodynamic studies, where accurate measurement of the compound and its metabolites is essential.

A key application of this deuterated analog is in high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC/ESI-MS²) methods. researchgate.net In preclinical models, such as studies involving rats, Deferoxamine-d7 has been custom-synthesized and used as an internal standard to quantify the total levels of deferoxamine and its chelated forms, ferrioxamine (bound to iron) and aluminoxamine (B1219046) (bound to aluminum), in brain tissue. researchgate.net This methodology allows researchers to track the distribution and concentration of intranasally administered deferoxamine, revealing that it can reach significant concentrations in various brain regions within minutes of administration, while systemic exposure remains low. researchgate.net These findings are instrumental in understanding the potential of this delivery route for neuroprotective therapies in models of neurodegenerative diseases. researchgate.netresearchgate.net

The fragmentation patterns of the non-chelated and chelated forms of Deferoxamine-d7 are analyzed to ensure accurate quantification. researchgate.net This level of precision is vital for developing and validating new therapeutic strategies and understanding the compound's behavior in complex biological environments. researchgate.netresearchgate.net

Research on Iron Chelation Dynamics in Controlled Biological Systems

Deferoxamine functions as a potent iron chelator, a property that is central to its use in both clinical and research settings. nih.gov It has a high affinity for ferric iron (Fe³⁺), forming a stable complex called ferrioxamine. biorxiv.org This action effectively sequesters free iron, preventing it from participating in harmful reactions, such as the Fenton reaction, which generates reactive oxygen species. scbt.com

In preclinical studies, deferoxamine has been shown to modulate intracellular iron homeostasis. mdpi.com For instance, in studies on breast cancer cell lines, high-dose deferoxamine treatment was found to disrupt intracellular iron balance, leading to reduced cell growth and apoptosis. mdpi.com The ability of deferoxamine to bind to non-transferrin-bound iron is particularly important in conditions of iron overload, as this form of iron is highly redox-active and can cause significant tissue damage. biorxiv.org

Metabolic iron balance studies in patients with β-thalassemia have demonstrated that deferoxamine therapy leads to a net negative iron balance, highlighting its efficacy in promoting iron excretion. haematologica.org In animal models of tuberculosis, iron chelation by deferoxamine has been shown to reduce the tissue mycobacterial burden, suggesting that limiting the availability of host iron can be a viable therapeutic strategy. biorxiv.org Furthermore, in aggressive triple-negative breast cancer cells, deferoxamine treatment was found to paradoxically increase the expression of iron uptake proteins, leading to higher intracellular iron concentrations and enhanced cell migration, revealing the complex and context-dependent effects of iron chelation on cancer cell biology. dovepress.com

Research Area Model System Key Findings Reference
Iron Overloadβ-thalassemia patientsAchieved net negative iron balance. haematologica.org
TuberculosisC57BL/6 miceReduced tissue mycobacterial burden. biorxiv.org
Breast CancerCell linesDisrupted intracellular iron homeostasis, induced apoptosis. mdpi.com
Breast CancerTriple-negative cell linesIncreased expression of iron uptake proteins (TfR1, DMT1). dovepress.com

Investigation of Oxidative Stress Pathways in Cellular and Acellular Models

By chelating free iron, deferoxamine plays a significant role in mitigating oxidative stress. scbt.com The Fenton reaction, where ferrous iron reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a major source of oxidative damage in cells. Deferoxamine's ability to bind iron prevents this catalytic action, thereby reducing the formation of reactive oxygen species (ROS). scbt.com

In research models, deferoxamine is often used to study the role of iron-dependent oxidative stress in various pathologies. For example, it has been shown to have antioxidant properties by removing excess iron in wounds characterized by chronic inflammation. nih.gov This modulation of oxidative stress influences various cellular signaling cascades. scbt.com

Studies have also explored its impact on specific enzymatic activities that are dependent on iron, thereby affecting a range of metabolic processes and contributing to the maintenance of cellular homeostasis. scbt.com The neuroprotective effects observed in animal models of ischemic stroke and traumatic brain injury are, in part, attributed to this reduction in oxidative stress. researchgate.netresearchgate.net

Role in Hypoxia-Inducible Factor (HIF) Pathway Research

Deferoxamine is widely used in research as a chemical stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govscbt.com HIF-1α is a key transcription factor that is rapidly degraded under normal oxygen conditions (normoxia) by prolyl hydroxylase domain (PHD) enzymes. mdpi.comwikipedia.org These enzymes require oxygen and iron as co-factors to hydroxylate HIF-1α, targeting it for proteasomal degradation. scbt.comwikipedia.org

By chelating intracellular iron, deferoxamine inhibits the activity of PHDs, even in the presence of oxygen. scbt.com This prevents the degradation of HIF-1α, causing it to accumulate, translocate to the nucleus, and activate the transcription of a wide range of genes involved in adaptation to hypoxia. nih.govmdpi.comwikipedia.org This "pseudo-hypoxic" state induced by deferoxamine is a valuable tool for studying the downstream effects of HIF-1α activation. nih.gov

Research has shown that deferoxamine-induced HIF-1α accumulation can be mediated through the cyclooxygenase-2 (COX-2) signaling pathway in human colon cancer cells. nih.gov Furthermore, deferoxamine has been shown to correct the impaired binding of HIF-1α to its co-activator p300 in hyperglycemic conditions. mdpi.com The ability of deferoxamine to upregulate HIF-1α and its downstream targets, such as vascular endothelial growth factor (VEGF), has made it a subject of intense research in tissue engineering, where it is explored for its potential to promote vascularization and tissue regeneration. nih.gov

Effect of Deferoxamine Mechanism Downstream Consequence Reference
HIF-1α StabilizationInhibition of iron-dependent prolyl hydroxylases (PHDs).Accumulation of HIF-1α and activation of hypoxic response genes. nih.govscbt.com
Pathway InteractionInvolves the cyclooxygenase-2 (COX-2) signaling pathway.Enhanced HIF-1α accumulation. nih.gov
Tissue EngineeringUpregulation of HIF-1α and angiogenic factors.Promotion of vascularization and tissue integration. nih.gov

Exploration of Ferroptosis Modulation Mechanisms in Research Contexts

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deferoxamine is a well-established inhibitor of ferroptosis. frontiersin.org By chelating labile iron, it prevents the initiation of lipid peroxidation, which is the key execution step in this cell death pathway. frontiersin.org

In preclinical research, deferoxamine is used as a tool to investigate the role of ferroptosis in various disease models. For instance, its ability to inhibit ferroptosis contributes to its neuroprotective effects in models of glutamate (B1630785) toxicity. frontiersin.org Ferroptosis can be induced by compounds like erastin, which inhibits the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (B108866) and inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). frontiersin.org Deferoxamine can block this erastin-induced cell death. frontiersin.org

The mechanism of deferoxamine's anti-ferroptotic action is linked to its ability to suppress the Fenton chemistry that drives the propagation of lipid peroxidation. plos.org This makes it a valuable compound for studying the intricate relationship between iron metabolism, lipid metabolism, and regulated cell death. frontiersin.orgplos.org

Studies on Modulation of Epigenetic Demethylases by Deferoxamine Analogs

Recent research has uncovered a link between iron metabolism and epigenetic regulation, with deferoxamine serving as a key investigative tool. Several families of epigenetic enzymes, including certain histone demethylases, are iron-dependent. Specifically, the Jumonji C (JmjC) domain-containing histone demethylases are 2-oxoglutarate and Fe(II)-dependent dioxygenases.

Studies have shown that by chelating iron, deferoxamine can inhibit the activity of these enzymes. For example, treatment of breast cancer cells with deferoxamine has been found to decrease the protein levels of the histone H3 lysine (B10760008) 9 (H3K9) demethylase, Jumonji domain-containing protein 2A (JMJD2A), and the histone H3 lysine 4 (H3K4) demethylase, lysine-specific demethylase 1 (LSD1). This leads to significant global epigenetic alterations. These findings suggest that the anticancer effects of iron chelation may be partly mediated through the modulation of the epigenetic landscape of cancer cells.

Application of Deferoxamine D7 Mesylate in Experimental Research Models

Utilization in In Vitro Cell Culture Systems for Fundamental Mechanistic Research

In the realm of fundamental cell biology, Deferoxamine (B1203445) Mesylate (DFO) is widely employed as a chemical probe to investigate a variety of cellular processes, primarily by inducing a state of iron deficiency. The use of Deferoxamine-d7 Mesylate in conjunction with its non-labeled counterpart is instrumental for quantitative analysis in these in vitro systems, ensuring that observed effects can be accurately correlated with intracellular and extracellular drug concentrations.

The primary mechanistic applications of DFO in cell culture include:

Iron Chelation and Homeostasis: DFO's fundamental mechanism is its high affinity for ferric iron (Fe³⁺), which it effectively sequesters from both extracellular and intracellular labile iron pools. nih.gov This action is used to study the cellular response to iron deprivation. For instance, treating murine RAW 264.7 macrophages with nanoencapsulated DFO was shown to increase the expression of transferrin receptor 1 (TfR1) mRNA, a classic homeostatic response to iron deficiency. mdpi.com

Hypoxia Mimicry: DFO is a well-established hypoxia-mimetic agent. It inhibits iron-dependent prolyl hydroxylase (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov By chelating the iron cofactor necessary for PHD activity, DFO stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes, such as vascular endothelial growth factor (VEGF). nih.gov This application is crucial for studying angiogenesis, cellular metabolism, and other responses to low-oxygen conditions in a controlled, normoxic cell culture environment.

Cell Cycle Regulation and Proliferation: By limiting the availability of iron, DFO inhibits the activity of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis. nih.gov This leads to a reversible arrest of the cell cycle in the S phase, making DFO a useful tool for synchronizing cell populations and studying the checkpoints that govern cell proliferation. nih.govnih.gov Studies have demonstrated its anti-proliferative effects on various cell types, including vascular smooth muscle cells, where it causes an arrest in the G1 phase. aptochem.com

Induction of Apoptosis: In certain cell lines, such as HL-60 promyelocytic leukemia cells, iron chelation by DFO has been shown to induce apoptosis (programmed cell death). aptochem.comvu.nl This effect is characterized by DNA fragmentation and nuclear collapse, providing a model system for investigating the role of iron in cell survival and death pathways. aptochem.com

The precision required for these mechanistic studies—linking a specific cellular outcome to a defined concentration of the chelator—highlights the importance of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods used to quantify DFO in cell lysates and culture media.

Table 1: Summary of Mechanistic Studies Using Deferoxamine in In Vitro Models
Cellular Process InvestigatedModel SystemObserved Mechanism/EffectReference
Hypoxia Mimicry / AngiogenesisGeneric In Vitro ModelsInactivation of iron-dependent prolyl hydroxylases leads to the accumulation and activation of HIF-1α, which in turn increases VEGF mRNA expression and protein production. nih.gov
Cell Cycle ArrestHuman Neuroblastoma Cells (CHP 126)Induced a block in cell cycle progression at the early DNA synthesis phase. nih.gov
Cell Cycle ArrestHuman LymphocytesCaused a reversible S-phase arrest by inhibiting ribonucleotide reductase activity, leading to decreased intracellular levels of deoxyribonucleoside triphosphates. nih.gov
ApoptosisHL-60 CellsInduced apoptosis by chelating iron; DNA fragmentation was apparent after 48 hours. aptochem.comvu.nl
NeuroprotectionAdult Ventral Root Schwann CellsEnhanced cell survival against hydrogen peroxide-induced cell death in serum-containing media. researchgate.net
Iron HomeostasisMurine RAW 264.7 MacrophagesTreatment with nanoencapsulated DFO promoted an increased expression of transferrin receptor 1 (TfR1) mRNA. mdpi.com

Application in Non-Human Animal Models for Investigating Compound Distribution and Dynamics (excluding clinical outcomes)

In preclinical research, understanding the pharmacokinetic profile of a compound is paramount. This compound is essential for this purpose, enabling the precise quantification of deferoxamine and its metabolites in various tissues and biofluids from non-human animal models. These studies are focused on determining how the compound and its modified formulations are distributed throughout the body and how their dynamics are altered, distinct from assessing their therapeutic efficacy.

A significant challenge in neurotherapeutics is bypassing the blood-brain barrier (BBB) to deliver drugs to the central nervous system (CNS). frontiersin.org Systemic administration of Deferoxamine Mesylate results in poor CNS penetration, limiting its study for neurological applications. frontiersin.org Consequently, research has focused on alternative delivery routes, such as intranasal (IN) administration, to directly target the brain.

A key study utilized this compound as an internal standard to develop and validate a high-performance liquid-chromatography electrospray-tandem mass spectrometry (HPLC/ESI-MS²) method for quantifying deferoxamine in the brain tissue of rats following IN delivery. nih.gov This method allowed for the precise measurement of the drug's concentration in different brain regions, providing critical data on its ability to reach its intended target.

The research found that IN delivery successfully targeted deferoxamine to the brain, achieving significant concentrations within 15 minutes of administration, which, though decreasing, were still detectable after four hours. nih.gov Notably, this route minimized systemic exposure, as serum concentrations remained very low. nih.gov The study demonstrated that brain region-specific drug exposure was substantially higher—from nearly 10-fold in the hippocampus to almost 200-fold in the olfactory bulb—compared to the blood serum. nih.gov These findings, made possible by the use of a stable isotope-labeled internal standard, are crucial for understanding the distribution and retention dynamics of intranasally delivered deferoxamine in the CNS.

Table 2: Deferoxamine Concentrations in Rat Brain Regions and Serum Following Intranasal Administration (Quantified using this compound as internal standard)
Time PointTissue/FluidConcentration Range (µM)Reference
15 MinutesVarious Brain Regions0.5 - 15 nih.gov
Blood Serum~0.02 nih.gov
> 15 MinutesVarious Brain RegionsDecreasing but detectable after 4 hours nih.gov
Blood Serum≤ 0.1 nih.gov

To overcome the short plasma half-life and cumbersome administration regimen of standard Deferoxamine Mesylate, researchers have developed novel analogues and advanced formulations. Studies in animal models are critical for characterizing the distribution and dynamics of these new chemical entities.

Nanoparticle Formulations: The pharmacokinetics of deferoxamine-conjugated nanoparticles (DFO-NPs) were evaluated in Sprague-Dawley rats. nih.govnih.gov After intravenous administration, DFO-NPs showed a short terminal half-life (2.0–3.2 hours) and minimal tissue distribution, with excretion occurring exclusively via the kidneys. nih.govresearchgate.net However, when administered subcutaneously, the formulation exhibited absorption-rate-limited kinetics, which resulted in a significantly prolonged half-life (5.7–10.1 hours) and favorable bioavailability. nih.govresearchgate.net This suggests that the nanoparticle formulation can substantially improve drug exposure with a more convenient administration route. nih.gov

Liposomal Formulations: An extended-release formulation using multivesicular liposomes (Depo-DFO) was developed and tested in iron-overloaded rats. researchgate.net A single subcutaneous injection of Depo-DFO resulted in a slow release of the drug over several days. This was contrasted with unencapsulated DFO, where effects returned to baseline levels on the second day. The sustained release from the liposomal formulation demonstrated significantly greater efficiency in promoting urinary iron excretion over time. researchgate.net

Alternative Salt Formulations: A depot formulation based on a novel n-decanesulfonate salt of desferrioxamine-B was developed to achieve prolonged release. nih.gov When administered subcutaneously in rodents, this oil-based depot formulation demonstrated a sustained release of the drug, leading to a marked increase in iron excretion efficiency compared to the conventional mesylate salt. nih.gov

These studies exemplify how modifying the formulation or the salt analogue of deferoxamine can fundamentally alter its distribution and dynamics in preclinical models, paving the way for potentially more effective and patient-compliant therapeutic strategies. The accurate characterization of these dynamics relies on robust bioanalytical methods, which often employ stable isotope-labeled internal standards like this compound.

Future Research Trajectories for Deuterated Deferoxamine Analogs

Development of Novel Deuterated Deferoxamine (B1203445) Derivatives for Enhanced Research Utility

The future development of deuterated deferoxamine analogs will likely focus on creating a portfolio of novel derivatives with tailored properties to serve specific research needs. While Deferoxamine-d7 Mesylate represents a foundational tool, further chemical modifications could significantly enhance its utility as a research probe.

One promising direction is the synthesis of derivatives with altered pharmacokinetic profiles. The "deuterium kinetic isotope effect" can slow down metabolic processes, and future research could systematically explore how the position and number of deuterium (B1214612) atoms in the deferoxamine molecule influence its stability and distribution in biological systems. clearsynth.comsimsonpharma.com This could lead to the creation of analogs with longer half-lives, providing a more sustained presence for long-term tracking studies.

Furthermore, researchers are exploring the synthesis of lipophilic analogs of deferoxamine to improve its ability to cross cellular membranes, including the blood-brain barrier. nih.govresearchgate.netrsc.org Combining deuteration with the conjugation of lipophilic moieties could yield powerful tools for investigating iron's role in neurodegenerative diseases. nih.govresearchgate.netrsc.org Precursor-directed biosynthesis is another innovative approach that could be adapted to produce a variety of deuterated and otherwise modified deferoxamine analogs. nih.gov

Potential Derivative ClassRationale for DevelopmentPotential Research Application
Site-Specifically Deuterated AnalogsTo fine-tune metabolic stability and investigate specific enzymatic interactions.Elucidating the metabolic fate of deferoxamine with high precision.
Deuterated and Lipophilically-Modified AnalogsTo enhance membrane permeability and access to specific tissues like the brain. nih.govresearchgate.netrsc.orgStudying iron dysregulation in neurodegenerative disorders. nih.govresearchgate.netrsc.org
Deuterated Analogs with Fluorescent TagsTo enable multi-modal imaging, combining spectroscopic and optical detection.Correlative studies of iron chelation at the cellular and tissue level.

Advanced Spectroscopic and Imaging Applications for Deeper Mechanistic Insights

The presence of deuterium in this compound makes it an ideal candidate for advanced spectroscopic and imaging techniques, particularly those based on magnetic resonance. nih.gov Deuterium Magnetic Resonance Spectroscopy (MRS) and Deuterium Metabolic Imaging (DMI) are emerging as powerful, non-invasive methods to trace the fate of deuterated compounds in vivo. nih.govismrm.orgnih.govbohrium.comresearchgate.net

Future research could utilize this compound as a probe in DMI studies to visualize its distribution and binding to iron in real-time within living organisms. nih.govismrm.orgnih.gov This would provide unprecedented spatial and temporal information on iron dynamics in both healthy and diseased states. nih.govismrm.orgnih.gov For example, researchers could map the accumulation of the deuterated chelator in iron-overloaded tissues or tumors, offering direct evidence of its target engagement. ismrm.org

In addition to imaging, deuterium is a valuable label for Nuclear Magnetic Resonance (NMR) spectroscopy in structural biology. clearsynth.com Deuterated deferoxamine analogs could be used to study the structure and dynamics of the iron-deferoxamine complex (ferrioxamine) and its interactions with biological macromolecules with greater clarity. clearsynth.compatsnap.com

TechniqueApplication for Deuterated DeferoxamineAnticipated Mechanistic Insight
Deuterium Metabolic Imaging (DMI)In vivo tracking of this compound distribution and target engagement. nih.govismrm.orgnih.govMapping of iron-rich regions and real-time monitoring of chelation therapy. ismrm.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural and dynamic studies of ferrioxamine and its biological interactions. clearsynth.comDetailed understanding of the chelation process and the behavior of the complex in a biological milieu.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)High-resolution imaging of the subcellular localization of the deuterated compound. nih.govVisualizing the entry and action of the chelator within individual cells and organelles. nih.gov

Integration with Multi-Omics Approaches in Systems Biology Research

The use of stable isotope tracers is becoming a cornerstone of systems biology, enabling the integration of data across different "omics" platforms (e.g., metabolomics, proteomics). nih.govnih.govacs.orgmssm.edu this compound is well-suited to serve as a stable isotope tracer in such multi-omics studies, allowing researchers to perturb and trace pathways related to iron metabolism. nih.govmssm.edu

In the context of metabolomics, tracking the fate of this compound can help elucidate its metabolic transformations and impact on the broader metabolic network. nih.govacs.org By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can follow the incorporation of deuterium from the chelator into various metabolites, revealing previously unknown metabolic pathways or off-target effects. nih.govmssm.edu

When combined with proteomics, deuterated deferoxamine can be used in methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or similar approaches to quantify changes in protein expression in response to iron chelation. nih.gov This could identify novel proteins involved in iron homeostasis or cellular responses to chelation therapy, providing a more holistic understanding of the biological system. nih.gov

Expansion into Diverse Biological Systems for Fundamental Investigations

While deferoxamine is primarily known for its role in treating iron overload, it also has profound effects on various fundamental biological processes, including cell proliferation, senescence, and angiogenesis. aging-us.comjohnshopkins.edunih.gov The development of deuterated analogs like this compound provides a refined tool to investigate the mechanisms underlying these effects.

For instance, deferoxamine is known to inhibit the cell cycle by targeting the iron-dependent enzyme ribonucleotide reductase. johnshopkins.edu Using a deuterated tracer, researchers could more accurately quantify the uptake and intracellular concentration of the chelator required to induce cell cycle arrest in cancer cell lines. nih.gov This could aid in the development of more targeted anti-proliferative strategies. nih.gov

Recent studies have also shown that deferoxamine can influence cellular senescence and angiogenesis. aging-us.com A deuterated version could be used to trace the compound's journey within complex in vivo models of aging or vascular disease, helping to dissect the specific molecular pathways being modulated. By providing a stable, non-radioactive label, this compound allows for long-term studies to unravel the chronic effects of iron chelation on these intricate biological systems. nih.gov

Q & A

Q. What are the established synthesis protocols for Deferoxamine-d7 Mesylate, and how is its structural integrity validated?

this compound is synthesized via deuterium incorporation into the parent compound, often using one-pot reactions with deuterated reagents. For example, analogous methods involve dissolving the mesylate salt in deuterated solvents (e.g., DMSO-d6) under nitrogen, followed by silica-based purification . Characterization includes elemental analysis (e.g., %C, %H, %N) and mass spectrometry to confirm deuterium enrichment. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying structural fidelity, particularly for deuterium labeling positions .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used, as seen in studies of similar mesylate compounds (e.g., gemifloxacin mesylate) . USP monographs specify tests for water content (Karl Fischer titration), residual solvents (gas chromatography), and heavy metals (atomic absorption spectroscopy) . Stability studies under varying temperatures and humidity levels (e.g., ICH guidelines) are essential to determine shelf-life and storage conditions (e.g., -20°C in desiccated form) .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

Protocols recommend storing lyophilized powder in airtight, light-resistant containers at -20°C, with reconstitution in sterile, deionized water immediately before use. Aliquotting minimizes freeze-thaw cycles, which can degrade deuterium labeling . Standard operating procedures (SOPs) for weighing (e.g., under inert atmosphere) and disposal (e.g., chelation waste protocols) should align with institutional safety guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating iron chelation kinetics of this compound across biological models?

Dose-response studies in cell cultures (e.g., RPE cells) typically use concentrations ranging from 100–500 µM, with viability assays (MTT) and iron-binding efficiency measured via ferrozine assays . In vivo models (e.g., Sprague-Dawley rats) require pharmacokinetic profiling to adjust doses for bioavailability differences. Controls should include non-deuterated analogs and iron-overloaded cohorts to isolate isotope effects . Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) can quantify iron redistribution in tissues .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic stability or tissue penetration differences. For example, in vitro studies may show cell death at 260 µM, while in vivo models require higher doses due to rapid renal clearance . Strategies include:

  • Pharmacokinetic modeling : Adjust dosing intervals based on half-life data.
  • Tissue-specific delivery : Use nanoparticle encapsulation to enhance bioavailability.
  • Metabolite profiling : LC-MS/MS to track deuterated vs. non-deuterated metabolites in plasma .

Q. What methodological adaptations are necessary when using this compound as an internal standard in metabolic studies?

Deuterated analogs are ideal for LC-MS/MS due to their near-identical chromatographic behavior. Key steps include:

  • Calibration curves : Spiking known concentrations into biological matrices (e.g., serum) to validate linearity (R² > 0.99).
  • Matrix effects : Assess ion suppression/enhancement using post-column infusion.
  • Cross-validation : Compare with non-deuterated standards to confirm no isotopic interference .

Q. How can researchers optimize experimental parameters for kinetic studies of this compound in prolyl hydroxylase inhibition?

Prolyl hydroxylase assays require:

  • Temperature control : Reactions at 37°C with CO₂-independent media to mimic physiological conditions.
  • Time-course sampling : Quench reactions at intervals (e.g., 0, 15, 30, 60 min) to track hydroxylation inhibition.
  • Robustness testing : Use factorial designs (e.g., 2^3) to evaluate pH, buffer composition, and enzyme concentration effects .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀ values. For example, in TM3 cells, deferoxamine mesylate showed EC₅₀ = 78 µM for testosterone recovery, with 95% confidence intervals . Outlier detection (Grubbs' test) and bootstrap resampling enhance reliability in small-sample studies. Reproducibility requires full disclosure of raw data and analysis scripts in public repositories (e.g., Zenodo) .

Q. How should researchers address batch-to-batch variability in this compound?

Implement quality control (QC) protocols:

  • Certified reference materials : Use USP-grade standards for calibration .
  • Batch testing : NMR and HPLC purity checks for each synthesis lot.
  • Inter-laboratory validation : Cross-check results with independent labs using shared samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.